Bapta tetrasodium salt hydrate
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Overview
Description
2-(2-{2-[bis(carboxylatomethyl)amino]phenoxy}ethoxy)phenylamino}acetate, is a highly sensitive compound primarily used in calcium signaling studies. It is known for its ability to monitor extracellular calcium levels with minimal sensitivity to pH changes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bapta tetrasodium salt hydrate is synthesized through a multi-step process involving the reaction of 1,2-bis(2-aminophenoxy)ethane-N,N,N’,N’-tetraacetic acid with sodium hydroxide. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired tetrasodium salt hydrate .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The compound is then purified through crystallization and drying processes to achieve high purity levels suitable for research applications .
Chemical Reactions Analysis
Types of Reactions
Bapta tetrasodium salt hydrate primarily undergoes complexation reactions with calcium ions. It exhibits a high affinity for calcium ions, forming stable complexes that can be monitored spectrophotometrically .
Common Reagents and Conditions
The compound is often used in conjunction with calcium chloride in aqueous solutions. The reaction conditions typically involve maintaining a neutral to slightly alkaline pH to ensure optimal complexation with calcium ions .
Major Products Formed
The major product formed from the reaction of this compound with calcium ions is a stable calcium-Bapta complex. This complex is used to measure and control calcium levels in various biological and chemical systems .
Scientific Research Applications
Bapta tetrasodium salt hydrate has a wide range of applications in scientific research:
Mechanism of Action
Bapta tetrasodium salt hydrate exerts its effects by chelating calcium ions. The compound has a high affinity for calcium ions, forming stable complexes that can be detected through fluorescence emission scans. This mechanism allows researchers to monitor and control calcium levels in various biological and chemical systems .
Comparison with Similar Compounds
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Another calcium chelator with a broader range of metal ion affinities.
1,2-Bis(2-aminophenoxy)ethane-N,N,N’,N’-tetraacetic acid (BAPTA): The parent compound of Bapta tetrasodium salt hydrate, used for similar applications but with different solubility properties.
Uniqueness
This compound is unique due to its high sensitivity and selectivity for calcium ions, making it an ideal compound for precise calcium signaling studies. Its minimal sensitivity to pH changes further enhances its utility in various research applications .
Biological Activity
BAPTA (1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) tetrasodium salt hydrate is a highly selective calcium chelator widely used in biological and biochemical research. Its ability to bind calcium ions with high affinity allows researchers to manipulate intracellular calcium levels, making it an invaluable tool in studies related to calcium signaling, neuroprotection, and cellular apoptosis.
Property | Value |
---|---|
Molecular Formula | C22H20N2Na4O10 |
Molecular Weight | 564.36 g/mol |
CAS Number | 126824-24-6 |
Solubility | Soluble in water (10 mg/mL) |
Appearance | Beige powder |
BAPTA tetrasodium acts primarily as a calcium chelator , exhibiting a significantly higher affinity for Ca2+ ions compared to Mg2+. The binding constant for Ca2+ is approximately 110 nM, which is about 105-fold greater than that for Mg2+ . This selectivity allows BAPTA to effectively buffer intracellular calcium concentrations, thereby influencing various cellular processes.
Biological Applications
- Calcium Signaling Studies : BAPTA is utilized to investigate the role of calcium in cellular signaling pathways. By controlling intracellular calcium levels, researchers can elucidate the mechanisms underlying various physiological responses.
- Neuroprotection : Studies have demonstrated that BAPTA can protect neurons from excitotoxic damage caused by excessive calcium influx. For instance, it has been shown to alleviate neuronal apoptosis and reduce reactive oxygen species (ROS) production in models of neuronal injury .
- Cellular Apoptosis : In pediatric acute lymphoblastic leukemia (ALL) cells, BAPTA treatment enhanced sensitivity to dexamethasone by deactivating the prosurvival ERK1/2 signaling pathway. This indicates its potential role in cancer therapy by modulating calcium-dependent signaling pathways that regulate cell survival .
Study 1: Neuroprotective Effects
In a study examining the effects of BAPTA on neuronal apoptosis, differentiated neurons were treated with varying concentrations of BAPTA (10 μM, 20 μM, and 40 μM). The results indicated a significant reduction in ROS levels and neuronal damage when BAPTA was administered, suggesting its effectiveness as a neuroprotective agent .
Study 2: Modulation of Calcium Signaling in ALL Cells
Another research focused on the modulation of calcium signaling in ALL cells showed that chelating intracellular calcium with BAPTA significantly potentiated the effects of dexamethasone, leading to increased cell death through enhanced mitochondrial apoptotic pathways. This highlights the compound's potential in enhancing therapeutic efficacy against certain cancers .
Summary of Findings
BAPTA tetrasodium salt hydrate serves as a crucial tool in biological research due to its selective calcium-binding properties. Its applications span across various fields including neurobiology and oncology, where it aids in understanding the intricate roles of calcium ions in cellular functions and disease mechanisms.
Properties
Molecular Formula |
C22H22N2Na4O11 |
---|---|
Molecular Weight |
582.4 g/mol |
IUPAC Name |
tetrasodium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)anilino]acetate;hydrate |
InChI |
InChI=1S/C22H24N2O10.4Na.H2O/c25-19(26)11-23(12-20(27)28)15-5-1-3-7-17(15)33-9-10-34-18-8-4-2-6-16(18)24(13-21(29)30)14-22(31)32;;;;;/h1-8H,9-14H2,(H,25,26)(H,27,28)(H,29,30)(H,31,32);;;;;1H2/q;4*+1;/p-4 |
InChI Key |
OVKNPFSLQKTYBB-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC=C(C(=C1)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=CC=CC=C2N(CC(=O)[O-])CC(=O)[O-].O.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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